Moctamide
Overview
Description
Moctamide is a synthetic linoleamide derivative patented by Sumitomo Chemical Co., Ltd. It is primarily recognized for its hypocholesterolemic properties, making it useful as a prophylactic agent against arteriosclerosis .
Preparation Methods
The synthesis of Moctamide involves several steps. One of the common methods includes the reaction of linoleic acid with ammonia under specific conditions to form linoleamide, which is then further modified to produce this compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Moctamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Moctamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving synthetic organic chemistry and reaction mechanisms.
Biology: Research has explored its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound’s hypocholesterolemic properties make it a candidate for studies related to cardiovascular health and cholesterol management.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
Moctamide exerts its effects primarily through its interaction with lipid metabolism pathways. It targets enzymes involved in cholesterol synthesis and transport, thereby reducing cholesterol levels in the bloodstream. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key enzymes like HMG-CoA reductase .
Comparison with Similar Compounds
Moctamide can be compared with other hypocholesterolemic agents such as:
Statins: These are widely used cholesterol-lowering drugs that inhibit HMG-CoA reductase.
Fibrates: These compounds activate peroxisome proliferator-activated receptors (PPARs) to reduce triglyceride levels.
Ezetimibe: This drug inhibits the absorption of cholesterol from the intestine.
What sets this compound apart is its unique synthetic origin and its specific interaction with lipid metabolism pathways, which may offer advantages in terms of efficacy and side effect profile .
Properties
CAS No. |
29619-86-1 |
---|---|
Molecular Formula |
C33H47NO |
Molecular Weight |
473.7 g/mol |
IUPAC Name |
(9Z,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7+,11-10- |
InChI Key |
GSPPFJJUCULBDC-LFOHPMNASA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C\CCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(-)-N-(alpha-phenyl-beta-(4-tolyl)ethyl)linoleamide moctamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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